N-(4-butylphenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide
Overview
Description
N-(4-butylphenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H20F2N4OS and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13258877 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Several studies focus on the synthesis of related compounds, often involving microwave irradiation or other innovative techniques to create derivatives with potential applications in various fields. For instance, Abdalha, El-Regal, El-Kassaby, and Ali (2011) discuss the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, which could be relevant to the development of compounds similar to N-(4-butylphenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Crystal Structure and Properties : Lu et al. (2021) synthesized a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrating the potential for diverse chemical properties and structural studies in this area of chemistry (Lu et al., 2021).
Biological and Medicinal Applications
Antimicrobial Activity : Some compounds in this chemical family have shown potential in antimicrobial applications. For example, Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized novel thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, evaluating them for antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antitumor Activity : There is also research exploring the antitumor properties of related compounds. For instance, Hao et al. (2017) investigated 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide for its inhibitory activity against cancer cell lines (Hao et al., 2017).
Material Science and Engineering
- Polymer Synthesis : In the realm of materials science, studies like those by Liou and Chang (2008) explore the synthesis of novel aromatic polyamides with potential applications in electrochromics and other areas (Liou & Chang, 2008).
Properties
IUPAC Name |
1-(4-butylphenyl)-3-[(2,4-difluorophenyl)carbamothioylamino]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4OS/c1-2-3-4-12-5-8-14(9-6-12)21-17(25)23-24-18(26)22-16-10-7-13(19)11-15(16)20/h5-11H,2-4H2,1H3,(H2,21,23,25)(H2,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRUODJGBBMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.